Dimethylpropylamine

説明

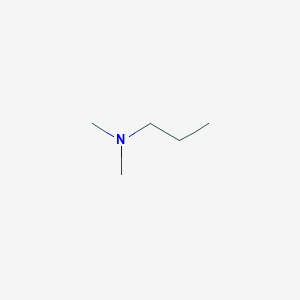

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-4-5-6(2)3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHZZVMEUAUWHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Record name | DIMETHYL-N-PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074813 | |

| Record name | Dimethyl-N-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl-n-propylamine appears as a colorless liquid. Less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid | |

| Record name | DIMETHYL-N-PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

926-63-6 | |

| Record name | DIMETHYL-N-PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylpropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylpropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl-N-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl(propyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y5WCW87J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Reductive Amination Strategies for Dimethylpropylamine Synthesis

Reductive amination stands as a cornerstone for the synthesis of amines, including this compound and its derivatives. This strategy involves the reaction of a carbonyl compound with an amine or ammonia (B1221849), followed by reduction of the intermediate imine.

One of the most established industrial methods for synthesizing 1,2-dimethylpropylamine (B1361077) involves the catalytic hydrogenation of 3-methylbutan-2-one (methyl isopropyl ketone) with ammonia. This process facilitates the conversion of the ketone to the corresponding primary amine through reductive amination. Another approach involves the reductive amination of 1-methylpyrrolidin-3-one (B1295487) with 2,2-dimethylpropylamine, utilizing catalysts like sodium cyanoborohydride, to produce N-(2,2-dimethylpropyl)-1-methylpyrrolidin-3-amine. vulcanchem.com Similarly, (2,2-Dimethylpropyl)[(3-methoxyphenyl)methyl]amine can be synthesized via the reductive amination of 3-methoxybenzaldehyde (B106831) with 2,2-dimethylpropylamine, using sodium cyanoborohydride as the reducing agent. smolecule.com

A less common method involves the condensation of 3,3-diphenylpropanal (B2737569) with dimethylamine (B145610) in the presence of a reducing agent like sodium cyanoborohydride. This reaction typically proceeds in tetrahydrofuran (B95107) (THF) at room temperature.

Catalyst System Development and Optimization in Reductive Amination

The efficiency and selectivity of reductive amination are highly dependent on the catalyst system employed. A variety of catalysts have been developed and optimized for the synthesis of this compound and its derivatives.

For the synthesis of 1,2-dimethylpropylamine from 3-methyl-butan-2-one and a primary amine, a palladium catalyst has been shown to provide high selectivity and purity (>99.5%), with yields exceeding 96%. This reaction is typically carried out under hydrogen pressure. Nickel-based catalysts, such as Raney nickel, are also used and offer a cost advantage over palladium, though they may require higher pressures. Palladium on carbon (Pd/C) allows for milder reaction conditions.

In the hydrogenation of nitriles to primary amines, a process related to reductive amination, sponge nickel catalysts with caustic hydroxide (B78521) have been used at low pressures and temperatures. google.com The addition of alkaline substances can enhance the selectivity for primary amine formation. google.com For the synthesis of N-methyldialkylamines from secondary amines and formaldehyde (B43269), palladium or platinum catalysts are effective for the hydrogenation step. google.com

The following table summarizes catalyst systems used in reductive amination for synthesizing this compound-related compounds:

| Precursor 1 | Precursor 2 | Catalyst | Product | Yield | Purity | Reference |

| 3-Methylbutan-2-one | Primary Amine | Palladium | 1,2-Dimethylpropylamine | >96% | >99.5% | |

| 1-Methylpyrrolidin-3-one | 2,2-Dimethylpropylamine | Sodium Cyanoborohydride | N-(2,2-dimethylpropyl)-1-methylpyrrolidin-3-amine | - | - | vulcanchem.com |

| 3-Methoxybenzaldehyde | 2,2-Dimethylpropylamine | Sodium Cyanoborohydride | (2,2-Dimethylpropyl)[(3-methoxyphenyl)methyl]amine | - | - | smolecule.com |

| 3,3-Diphenylpropanal | Dimethylamine | Sodium Cyanoborohydride | 3,3-Diphenyl-N-dimethylpropylamine | ~65-70% | - |

Mechanistic Aspects of Hydrogenation Reactions

The mechanism of reductive amination involves two key steps: the formation of an imine or enamine intermediate, followed by its hydrogenation. The "borrowing hydrogen" or "hydrogen auto-transfer" principle is a powerful concept in this context, where the catalyst facilitates the dehydrogenation of an alcohol to an aldehyde or ketone, which then reacts with an amine to form an imine. csic.es The catalyst, now in a hydride form, then hydrogenates the imine to the final amine product. csic.esbeilstein-journals.org

In the synthesis of 1,2-dimethylpropylamine from methyl isopropyl ketone and ammonia, an imine intermediate is formed first, which is then catalytically hydrogenated. The hydrogenation of nitriles to primary amines involves a surface-bound primary imine species. google.com This can be attacked by a primary amine to form a secondary imine, which upon hydrogenation yields a secondary amine byproduct. google.com The addition of ammonia helps to suppress the formation of these secondary amines. google.com

The mechanism can be summarized in three steps:

Dehydrogenation: The catalyst removes hydrogen from the alcohol, forming a carbonyl compound and a metal hydride species. csic.es

Intermediate Reaction: The carbonyl compound reacts with an amine to form an imine intermediate. csic.es

Hydrogenation: The metal hydride species transfers hydrogen to the imine, yielding the final amine product and regenerating the catalyst. csic.es

Alkylation and Methylation Routes to this compound Derivatives

Alkylation and methylation are fundamental reactions for the synthesis of more complex amine derivatives from simpler precursors.

Direct alkylation of dimethylamine or isopropylamine (B41738) with alkyl halides like isopropyl chloride is a classic method. For instance, N-(2,2-dimethylpropyl)-1-methylpyrrolidin-3-amine can be synthesized through an SN2 reaction between 1-methylpyrrolidin-3-amine (B77690) and 1-bromo-2,2-dimethylpropane. vulcanchem.com Similarly, (2,2-Dimethylpropyl)[(3-methoxyphenyl)methyl]amine can be prepared by reacting 3-methoxybenzyl chloride with 2,2-dimethylpropylamine in the presence of a base. smolecule.com

N,N-dimethylisopropylamine can be prepared by the alkylation of isopropylamine with formaldehyde and formic acid, a process known as the Eschweiler-Clarke methylation. This reaction proceeds through the formation of intermediate iminium ions which are then reduced. N-methylation of appropriate amines using methylating agents such as methyl iodide or dimethyl sulfate (B86663) is another common strategy. google.comsmolecule.com

Methylation via Schiff Base Formation

A specific and effective methylation route involves the formation of a Schiff base (imine) as an intermediate. A primary amine reacts with formaldehyde to form a Schiff base, which is subsequently methylated using an agent like methyl iodide or dimethyl sulfate. Hydrolysis of the resulting methylated quaternary ammonium (B1175870) salt yields the desired tertiary amine. This method has been reported to achieve yields of 85–92% for the methylation step in the synthesis of 3,3-diphenyl-N-dimethylpropylamine.

The general mechanism for Schiff base formation involves the nucleophilic addition of a primary amine to a carbonyl group, forming an unstable carbinolamine intermediate. iosrjournals.org This intermediate then dehydrates, often with acid or base catalysis, to form the stable imine or Schiff base. iosrjournals.orgnih.gov

Microwave-Enhanced Synthetic Approaches for this compound Compounds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.

For the synthesis of amides, which can be precursors to amines, microwave irradiation can reduce reaction times from hours to minutes while maintaining high yields. For example, a reaction to form an amide, similar to those that could be used to produce this compound derivatives, was completed in 15 minutes at 100°C with a yield greater than 85%.

Microwave-assisted synthesis can also be beneficial in overcoming steric hindrance in reactions. The rapid heating can accelerate reaction rates, reducing the impact of steric interference. The Leuckart reaction, a type of reductive amination, has also been successfully performed using microwave irradiation, leading to excellent yields of secondary amines. mdpi.com In one reported synthesis, a naphthalene (B1677914) diimide derivative was synthesized using a closed-vessel microwave-assisted reaction at 150°C for just 3 minutes. researchgate.net

Enantioselective Synthesis of Chiral this compound Analogues

The synthesis of chiral amines is of significant interest due to their importance in pharmaceuticals and other functional molecules. researchgate.net Enantioselective synthesis aims to produce a single enantiomer of a chiral compound.

Asymmetric hydrogenation of imines is a direct method for preparing chiral amines. researchgate.net However, sterically hindered imines can be challenging substrates. researchgate.net Palladium-catalyzed asymmetric hydrogenation of N-tosylimines has shown high enantioselectivities for various substrates. researchgate.net For example, substrates with different ester groups have been hydrogenated with excellent results, achieving enantiomeric excesses (ee) up to 99.7%. researchgate.net

Biocatalysis offers another promising route for the enantioselective synthesis of chiral amines. Engineered enzymes, such as variants of myoglobin, have been used for the asymmetric N-H carbene insertion of aromatic amines with diazo esters, yielding chiral amines with up to 82% ee. rochester.edu Chiral stationary phases in high-performance liquid chromatography (HPLC) are used to separate enantiomers and determine enantiomeric purity. yakhak.org For 1,2-dimethylpropylamine, a separation factor (α) of 1.54 has been achieved on a Chiralpak AD-H column. yakhak.org

The following table presents data on the enantioselective separation of chiral amines:

| Analyte | Chiral Stationary Phase | Separation Factor (α) | Retention Factor (k'1) | Resolution (Rs) | Reference |

| 1,2-Dimethylpropylamine | Chiralpak AD-H | 1.54 | 5.90 | 2.90 | yakhak.org |

| 1,2-Dimethylpropylamine | Lux Amylose-1 | 1.25 | 5.78 | 1.92 | yakhak.org |

Synthesis of Multifunctional this compound Derivatives

Preparative Methods for 3,3-Diphenyl-N-dimethylpropylamine

The synthesis of 3,3-Diphenyl-N-dimethylpropylamine can be achieved through a multi-step process that begins with a Friedel-Crafts alkylation. This initial step involves the reaction of cinnamonitrile (B126248) with benzene (B151609), using anhydrous aluminum trichloride (B1173362) (AlCl₃) as a catalyst. The reaction, typically conducted under reflux conditions, yields 3,3-diphenylpropionitrile with high efficiency, reportedly achieving a 95–98% yield. The use of excess benzene helps to minimize the formation of side products.

Following the successful synthesis of the nitrile intermediate, the next key transformation is a catalytic hydrogenation to produce 3,3-diphenylpropylamine. This reduction is carried out using transition metal catalysts such as nickel on diatomaceous earth or palladium on carbon. The reaction is performed under a hydrogen pressure of 2–5 MPa at a temperature of 80–120°C in a methanol (B129727) solvent containing ammonia. The presence of ammonia is crucial as it suppresses the formation of secondary amines. This hydrogenation step is highly effective, with yields ranging from 91–95%.

Synthesis of 3,3'-Iminobis(N,N-dimethylpropylamine)

3,3'-Iminobis(N,N-dimethylpropylamine) is a tridentate ligand used in the preparation of various metal complexes and as a reagent in the synthesis of other complex organic molecules. sigmaaldrich.comchemicalbook.com For instance, it is utilized in the synthesis of dimeric quaternary alkylammonium conjugates of sterols and in the preparation of a 3,3′-iminobis(N,N-dimethylpropylamine)zinc(II) perchlorate (B79767) complex. sigmaaldrich.com It has also been employed in the synthesis of novel anticancer agents. pharmaffiliates.com

The synthesis of this compound can be catalyzed by a Pd-Ni/Al2O3 bimetallic catalyst prepared by the impregnation method. researchgate.net The compound itself is a clear, colorless to brown liquid with a boiling point of 128-131 °C at 20 mmHg. sigmaaldrich.comthermofisher.com

Routes to N,N-Bis(diphenylphosphino)-1,2-dimethylpropylamine

The synthesis of N,N-Bis(diphenylphosphino)-1,2-dimethylpropylamine, a bulky diphosphinoamine ligand, is typically achieved through the reaction of a primary amine with chlorodiphenylphosphine. nih.govresearchgate.net In a representative procedure, 1,2-dimethylpropylamine is dissolved in dichloromethane (B109758) and cooled in an ice bath. nih.gov Triethylamine (B128534) is added, followed by the slow addition of chlorodiphenylphosphine. nih.gov The reaction mixture is stirred at room temperature for an extended period, after which the solvent is removed under reduced pressure to yield the product. nih.gov

The structure of this compound has been characterized by X-ray crystallography, revealing a triclinic crystal system with the P1 space group. The geometry around the nitrogen atom is nearly planar, which is attributed to the steric bulk of the phenyl and alkyl groups. nih.gov This ligand has been noted for its effectiveness in ethylene (B1197577) tetramerization catalysis. researchgate.net

Synthesis of 2-(3-(Dimethylamino)Propyl)Isoindoline-1,3-Dione Derivatives

Derivatives of 2-(3-(Dimethylamino)Propyl)Isoindoline-1,3-Dione are synthesized by the reaction of phthalic anhydride (B1165640) or its derivatives with N,N-dimethyl-1,3-propanediamine. hilarispublisher.comresearchgate.net Conventional heating methods for this condensation reaction in acetic acid have been reported to yield the product in around 60% yield. hilarispublisher.comresearchgate.net However, the use of microwave-assisted synthesis has been shown to significantly improve the efficiency of this reaction, with yields increasing to a range of 85% to 91% and a reduction in reaction time. hilarispublisher.comresearchgate.net

For instance, N,N-Dimethyl-3-phthalimidopropylamine can be prepared by reacting N,N-dimethylpropyl-1,3-diamine with phthalic anhydride in acetic acid under reflux for 4 hours. hilarispublisher.com Another approach involves the reaction of 3-bromopropylamine (B98683) hydrobromide with NaN₃ to form 3-azidopropylamine, which is then condensed with phthalic anhydride in refluxing acetic acid to yield 2-(3-azidopropyl)isoindole-1,3-dione. This intermediate's azide (B81097) group can then be utilized in further reactions, such as click chemistry.

Further chemical transformations can be carried out on these isoindoline-1,3-dione derivatives. For example, reaction with a salt like sodium perchlorate can produce 3-(1,3-dioxoisoindolin-2-yl)-N,N-dimethylpropan-1-ammonium perchlorate derivatives. hilarispublisher.comresearchgate.net

Elucidation of Reaction Mechanisms and Kinetics of Dimethylpropylamine

Mechanistic Studies of Nucleophilic Reactivity of Dimethylpropylamine

This compound, encompassing isomers such as 1,2-dimethylpropylamine (B1361077) and N,N-dimethylpropylamine, functions as a potent nucleophile in numerous chemical reactions. cymitquimica.com This reactivity stems from the lone pair of electrons on the nitrogen atom, which is readily available to attack electrophilic centers and form new covalent bonds. chemrevise.org The amine functional group's basic nature allows it to participate in a wide range of reactions, making it a versatile intermediate in the synthesis of various organic compounds. cymitquimica.com

A notable example of its nucleophilic character is its use in bimolecular nucleophilic substitution (SN2) reactions. In the synthesis of new dimeric quaternary alkylammonium conjugates of sterols, tertiary amines such as 3,3'-iminobis(N,N-dimethylpropylamine) are reacted with sterol bromoacetate (B1195939) derivatives. The reaction, carried out in acetonitrile, proceeds via a classic SN2 mechanism where the nucleophilic nitrogen atom attacks the carbon atom bearing the bromine, displacing the bromide ion to form the quaternary ammonium (B1175870) product. mdpi.com

Furthermore, the nucleophilic nature of the this compound moiety is critical in the activation of complex molecules. In studies involving mitomycin derivatives, a C(7)-substituted 3-amino-2,2-dimethylpropylamine unit plays a crucial role. acs.orgresearchgate.net The nucleophilicity of the amine group can induce electronic changes within the molecule, facilitating subsequent reactions. For instance, kinetic studies have demonstrated that certain mitomycin dimers undergo significantly enhanced nucleophilic activation, a process attributed to the unique structural features and reactivity of the amine substituent. researchgate.net

Oxidation and Reduction Pathways Involving this compound

This compound can undergo various oxidation and reduction reactions, leading to a range of products depending on the reagents and conditions employed. General oxidation pathways for amines can yield corresponding amides or nitriles. In metabolic processes, tertiary amines like N,N-dimethylethylamine, a related compound, are known to be oxidized to their corresponding N-oxides. europa.eu For instance, inhaled dimethylethylamine is excreted in urine as both the original amine and as dimethylethylamine-N-oxide. europa.eu

The this compound structure can also be part of a larger molecule that undergoes redox transformations. Chlorpromazine, a phenothiazine (B1677639) drug bearing a this compound side chain, can be oxidized to a semiquinone radical ion. pnas.org This process involves electron transfer and highlights how the electronic properties of the amine chain can influence the redox behavior of the entire molecule. pnas.org

In more complex systems, this compound can act as a ligand in metal complexes that mediate redox chemistry. A µ-oxo heme-Fe(III)-O-Cu(II) construct featuring a this compound-containing ligand was shown to mediate the oxidation of nitric oxide (NO) to nitrite. nih.gov The proposed mechanism involves an initial electrophilic attack of NO on the bridging oxo group. nih.gov

Regarding reduction, studies on aromatic imino derivatives, such as those derived from 1-(1-naphthyl)-2,2-dimethylpropylamine, show that the reduction pathway is dependent on the molecular structure and the reducing agent used. researchgate.net For compounds with phenyl or naphthyl groups, electrochemical reduction typically occurs at the imine bond. researchgate.net

Substitution Reactions and their Mechanistic Characteristics

As a nucleophile, this compound readily participates in nucleophilic substitution reactions. chemrevise.org The general mechanism involves the attack of the nitrogen's lone pair on an electron-deficient carbon atom, leading to the displacement of a leaving group. chemrevise.org The efficiency of this process can be influenced by factors such as steric hindrance around the nitrogen atom and the nature of the solvent and leaving group.

A clear example is the formation of secondary, tertiary, and quaternary amines through the reaction of primary amines with haloalkanes. While not a reaction of this compound itself, it illustrates the fundamental substitution mechanism. The primary amine acts as a nucleophile, attacking the haloalkane to form a secondary amine, which can then react further. chemrevise.org This sequential substitution underscores the persistent nucleophilicity of the amine nitrogen.

In the context of complex molecule synthesis, bimolecular nucleophilic substitution is a key strategy. The synthesis of dimeric sterol conjugates utilizes tertiary amines containing this compound structures to displace a bromide ion from an acetate (B1210297) group attached to the sterol backbone. These conditions are optimized to favor the SN2 pathway. mdpi.com

The mechanistic characteristics are also evident in the chemistry of mitomycin derivatives. The presence of a C(7) this compound-containing substituent influences substitution reactions at other sites of the molecule. Its interaction with the quinone system can lead to the formation of an imine adduct, which disrupts electronic delocalization and activates the C(1) position for nucleophilic substitution, such as solvolysis in methanol (B129727). acs.orgresearchgate.net

Kinetic Analysis of Chemical Transformations Involving this compound

Kinetic studies provide quantitative insight into the reaction rates and mechanisms involving this compound. The solvolysis of mitomycin derivatives bearing a this compound unit in methanol was found to follow pseudo-first-order kinetics. researchgate.net In one study, a mitomycin containing a C(7) 3-amino-2,2-dimethylpropylamine unit was converted to an albomitomycin-type adduct, which then underwent solvolysis. This derivative solvolyzed 6.9 times faster than the parent compound, mitomycin C, indicating a significant rate enhancement attributable to the substituent. acs.org

The reaction of tertiary amines with atmospheric radicals has also been a subject of kinetic analysis. Rate coefficients for the gas-phase reaction of OH radicals with various amines, including tertiary trialkyl-substituted amines, were determined at 298 K and atmospheric pressure using a relative kinetic technique. These studies are crucial for understanding the atmospheric lifetime and transformation of volatile amines.

Kinetic data for selected reactions involving this compound or its derivatives are summarized in the table below.

| Reaction Type | Reactant(s) | Key Kinetic Finding | Reference |

|---|---|---|---|

| Solvolysis | Mitomycin derivative with a C(7) 3-amino-2,2-dimethylpropylamine unit | Follows pseudo-first-order kinetics; rate is 6.9 times faster than mitomycin C. | acs.orgresearchgate.net |

| Gas-Phase Oxidation | Tertiary trialkyl-substituted amines and OH radicals | Rate coefficients determined at (298 ± 2) K and atmospheric pressure. | |

| Nucleophilic Activation | Mitomycin dimer with disulfide unit vs. a simpler amine analog | The dimer with the more complex amine structure underwent much faster nucleophilic activation. | researchgate.net |

Identification and Role of Reaction Intermediates (e.g., Imine/Iminium Cations)

Reaction intermediates are pivotal in determining the course of a chemical transformation. In reactions involving amines, imine and iminium cations are common and crucial intermediates. ethz.ch

The synthesis of 1,2-dimethylpropylamine itself often proceeds via reductive amination of a ketone (3-methylbutan-2-one). This process involves the formation of an imine intermediate from the ketone and ammonia (B1221849), which is then catalytically hydrogenated to yield the final primary amine.

In the hydrodenitrogenation of amines over sulfided NiMo/Al₂O₃ catalysts, a key mechanistic step is the dehydrogenation of the amine to form an imine or an iminium cation intermediate. ethz.ch This intermediate then undergoes further reaction, such as the addition of H₂S and subsequent elimination of ammonia, to achieve C-N bond cleavage. The formation of di(2-adamantyl)imine and di(neopentyl)imine as primary products in related reactions provides strong evidence for the role of these imine intermediates. ethz.ch

The reactivity of complex mitomycin molecules is also governed by such intermediates. A mitomycin derivative with a C(7) 3-amino-2,2-dimethylpropylamine unit was observed to undergo a rapid conversion to an adduct where the C(8) quinone group was transformed into a C(8) imine. acs.orgresearchgate.net The formation of this imine adduct is mechanistically significant as it alters the electronic structure of the molecule, thereby activating it for subsequent nucleophilic substitution reactions. acs.org

Structural Modification and Derivative Research

Design and Synthesis of Novel Dimethylpropylamine-Based Molecular Architectures

The synthesis of new molecules incorporating the this compound moiety is a significant area of research. These efforts often aim to create complex structures with specific functions by leveraging the reactivity of the amine group or by using halo-functionalized derivatives as synthetic intermediates.

One notable class of derivatives is the 2-(3-(Dimethylamino)propyl)isoindoline-1,3-diones (DAPIDs). These are synthesized through the reaction of N,N-dimethylpropylamine derivatives with phthalic acid anhydride (B1165640) derivatives. hilarispublisher.com Studies have shown that microwave-assisted synthesis methods can significantly improve the yields of DAPID derivatives to 85-91%, compared to 60% with classical methods, while also reducing reaction times. hilarispublisher.comresearchgate.netresearchgate.net

Further complex architectures have been achieved through multi-step synthetic routes. For instance, this compound has been used as a nucleophile in amidation reactions to create precursors for 2-phenyl-quinoline-4-carboxylic acid derivatives. mdpi.com In another example, the phenol (B47542) oxygen of 2-(4-hydroxyphenyl)-3-methylbenzofuran was alkylated using 3-chloro-N,N-dimethylpropylamine in a phase transfer catalyzed reaction to produce new allosteric modulators of Hsp90 activity. unimi.it

The creation of dimeric and coordination compounds represents another frontier. Dimeric quaternary alkylammonium conjugates of sterols have been synthesized by reacting bromoacetylated sterols (derived from cholesterol, ergosterol, etc.) with linkers such as 3,3'-iminobis(N,N-dimethylpropylamine). mdpi.com This approach creates large, complex molecules with distinct structural features. Additionally, the ligand 3,3′-iminobis(N,N-dimethylpropylamine) (idpa) has been used to synthesize a stable, ionic copper(II) complex, [Cu(idpa)(N-baa)]ClO4, which features a distorted square planar CuN3O core. researchgate.net

The table below summarizes the synthesis of select novel this compound-based molecular architectures.

| Derivative Class | Reactants | Synthesis Method | Key Finding | Yield |

| 2-(3-(Dimethylamino)Propyl)Isoindoline-1,3-Diones (DAPIDs) | N,N-dimethylpropylamine derivatives, Phthalic anhydride derivatives | Microwave-enhanced reaction | Shorter reaction time and higher yield compared to classical methods. | 85-91% |

| 2-Phenyl-quinoline-4-carboxamides | 2-Phenyl-quinoline-4-carbonyl chloride, N,N-dimethylpropylamine | Amidation | Successful incorporation of the dimethylaminopropyl amide side chain. | 86% |

| Benzofuran (B130515) Ethers | 2-(4-hydroxyphenyl)-3-methylbenzofuran, 3-chloro-N,N-dimethylpropylamine | Phase Transfer Catalyzed (PTC) Alkylation | Efficient method for introducing amino groups to the benzofuran scaffold. | Good |

| Dimeric Sterol Conjugates | Bromoacetylated sterols, 3,3'-iminobis(N,N-dimethylpropylamine) | Bimolecular Nucleophilic Substitution | Formation of complex dimeric structures linking two sterol units. | - |

| Copper(II) Coordination Complex | 3,3′-iminobis(N,N-dimethylpropylamine), N-benzoylanthranilic acid, Cu(CH3CN)4 | Self-assembly in Acetonitrile | Formation of a stable complex with a distorted square planar geometry. | - |

Exploration of Chemical Space through Structural Diversification of this compound

Structural diversification allows for the systematic exploration of chemical space to discover molecules with novel properties. The this compound scaffold is amenable to a variety of chemical transformations that introduce new functional groups and structural motifs.

A key strategy involves creating derivatives of dithiolanes. Researchers have prepared a variety of derivatives based on 3- and 4-(dimethylaminomethyl)-1,2-dithiolane structures. tandfonline.com This includes the synthesis of S,S'-diacyl and S,S'-dialkyl derivatives, disulfide oxides, and even trisulfides, demonstrating significant diversification from a single core structure. tandfonline.com

Another approach involves the introduction of aromatic and heterocyclic systems. The synthesis of benzofuroxan (B160326) derivatives containing this compound fragments has been explored for potential biological applications. The branched structure of isomers like 1,2-dimethylpropylamine (B1361077) is particularly useful for introducing steric bulk, which can influence molecular conformation and properties. For example, attaching this bulky alkyl group to a pyrazole (B372694) ring, as in 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, creates a molecule with unique steric and electronic properties compared to simpler aminopyrazoles.

Chiral Discrimination and Enantiomeric Excess Determination of this compound Derivatives

Chirality is a critical aspect of molecular science, and derivatives of this compound have been developed both as subjects of chiral separation and as agents for chiral discrimination.

Enantiomers of 1-(1-naphthyl)-2,2-dimethylpropylamine have been synthesized and employed as chiral solvating agents (CSAs) for the determination of enantiomeric excess in other molecules, such as α-chiral carboxylic acids, using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The interaction between the chiral amine and the analyte forms transient diastereomeric complexes, leading to separate, distinguishable signals in the NMR spectrum. researchgate.net These agents can induce large chemical shift non-equivalences (Δδ), with values up to 411.2 Hz reported, which facilitates accurate quantification of the enantiomeric ratio. researchgate.net The mechanism of discrimination involves a combination of π–π stacking between aromatic rings and hydrogen bonding. researchgate.net

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is another powerful technique for separating enantiomers of chiral this compound derivatives. The isomer 1,2-dimethylpropylamine has been successfully resolved after derivatization with 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl). yakhak.org The resulting NBD derivatives were separated on various polysaccharide-based CSPs, such as Chiralpak IE and Chiralcel OD-H, with notable success. yakhak.org Similarly, derivatization as fluorene-2-carboxaldimines has also enabled the enantioseparation of 1,2-dimethylpropylamine. chosun.ac.kr

The table below presents data from the enantiomeric separation of derivatized 1,2-dimethylpropylamine on different chiral stationary phases.

| Analyte Derivative | Chiral Stationary Phase (CSP) | Separation Factor (α) | Resolution (Rs) |

| NBD-1,2-dimethylpropylamine | Chiralpak IC | 1.54 | 2.90 |

| NBD-1,2-dimethylpropylamine | Chiralpak IE | 1.25 | 1.92 |

| Fluorene-2-carboxaldimine-1,2-dimethylpropylamine | Chiralpak IA | 1.50 | 1.94 |

| Fluorene-2-carboxaldimine-1,2-dimethylpropylamine | Chiralpak IB | 2.16 | 1.78 |

| Fluorene-2-carboxaldimine-1,2-dimethylpropylamine | Lux Amylose-1 | 3.27 | 7.77 |

| Fluorene-2-carboxaldimine-1,2-dimethylpropylamine | Lux Cellulose-1 | 6.83 | 14.51 |

Structure-Reactivity and Structure-Property Relationship Studies in this compound Derivatives

Understanding the relationship between a molecule's structure and its reactivity or properties is a fundamental goal of chemical research. Studies on this compound derivatives have provided valuable insights in this area.

A significant study investigated a series of cationic-amphiphilic 3-phenyl-N,N-dimethylpropylamine derivatives to elucidate the relationship between their structure, lipophilicity, and their ability to interact with phospholipid monolayers. nih.gov The research found that while affinity for the phospholipid monolayer tended to increase with lipophilicity, there was no universal correlation. nih.gov Crucially, the system was highly sensitive to small steric changes in the molecules, indicating that stereochemical factors have a profound influence on these membrane interactions, an effect that cannot be predicted by lipophilicity alone. nih.gov

The impact of steric hindrance on reactivity is also evident in heterocyclic derivatives. In 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, the bulky, branched alkyl group creates a sterically demanding environment that influences the molecule's conformation and the reactivity of its functional groups. This steric bulk distinguishes its chemical behavior from less hindered aminopyrazoles. Similarly, the enhanced reactivity of 3-Bromo-N,N-dimethylpropan-1-amine compared to its chlorinated analog highlights the role of the leaving group in nucleophilic substitution reactions, a key structure-reactivity principle.

In the field of materials science, structure-property relationships are being explored in the context of ionic liquids. Derivatives of N,N-dimethylpropylamine have been synthesized to create quaternary ammonium (B1175870) formate (B1220265) salts. acs.org Studies on these materials investigate how systematic changes to the alkyl chain length and cation structure can lead to structural frustration, suppress crystallization, and ultimately determine the material's physical state and properties. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H and ¹³C) Applications

One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, are primary methods for the structural verification of dimethylpropylamine.

¹H NMR Spectroscopy: The ¹H NMR spectrum of N,N-dimethylpropan-1-amine provides distinct signals for the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, in a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methyl protons of the two N-CH₃ groups appear as a singlet, while the protons on the propyl chain (CH₂CH₂CH₃) exhibit characteristic multiplets due to spin-spin coupling. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. nih.gov Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their chemical environment, such as their proximity to the electronegative nitrogen atom. For example, the carbon atoms closer to the nitrogen atom are more deshielded and appear at a higher chemical shift.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.2 | s | N(CH₃)₂ |

| ¹H | ~2.2-2.3 | t | N-CH₂- |

| ¹H | ~1.4-1.5 | m | -CH₂-CH₂- |

| ¹H | ~0.9 | t | -CH₃ |

| ¹³C | ~59.2 | N-CH₂- | |

| ¹³C | ~46.2 | N(CH₃)₂ | |

| ¹³C | ~25.1 | -CH₂-CH₂- | |

| ¹³C | ~11.0 | -CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from publicly available spectral databases. nih.govrsc.org

Two-Dimensional NMR (COSY, NOESY) for Connectivity and Proximity

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide deeper insights into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent methylene (B1212753) groups in the propyl chain, confirming their connectivity. This is crucial for unambiguously assigning the proton signals of the propyl group.

Isotopic Labeling in NMR for Mechanistic Insights

Isotopic labeling, the substitution of an atom with one of its isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), is a powerful technique used in conjunction with NMR to trace reaction pathways and elucidate mechanistic details. unimi.itibs.fr While specific studies on this compound employing isotopic labeling for mechanistic insights are not extensively documented in readily available literature, the principles of this technique are broadly applicable. For instance, by selectively labeling one of the methyl groups with ¹³C, one could track its fate in a chemical reaction, providing definitive evidence for a proposed reaction mechanism. Isotopic labeling can also be used to simplify complex NMR spectra and to measure coupling constants that are otherwise difficult to determine.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, its elemental composition, and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. acs.org This precision allows for the determination of the exact molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₅H₁₃N), HRMS would confirm its elemental composition by providing an exact mass that matches the theoretical value.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. nih.gov In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating charged droplets from which ions are desolvated and enter the mass analyzer. For this compound, which is a basic amine, ESI in positive ion mode would readily produce the protonated molecule [M+H]⁺. The resulting mass spectrum would show a prominent peak corresponding to the mass of the protonated molecule, confirming its molecular weight. researchgate.netsemanticscholar.orgresearchgate.net ESI-MS is also valuable for studying non-covalent interactions and for the analysis of complex mixtures.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides critical insights into the molecular structure of this compound. These techniques probe the vibrational modes of chemical bonds, allowing for functional group identification and conformational analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, a tertiary aliphatic amine, the spectrum is characterized by the absence of N-H stretching vibrations, which is a key feature distinguishing it from primary and secondary amines. orgchemboulder.comrockymountainlabs.com Primary amines show two N-H stretching bands, while secondary amines exhibit a single, weaker band in the 3500-3300 cm⁻¹ region. spcmc.ac.inwpmucdn.com The FT-IR spectrum of this compound is instead dominated by vibrations associated with its alkyl framework.

The most diagnostic absorptions for this compound include the C-H and C-N stretching vibrations. The C-H stretching vibrations of the aliphatic propyl and methyl groups are typically observed in the 3000-2800 cm⁻¹ range. rockymountainlabs.com The C-N stretching vibration for tertiary aliphatic amines appears as a medium to weak band in the 1250-1020 cm⁻¹ region. spcmc.ac.in The complexity of this region, often called the fingerprint region, arises from the coupling of C-N stretching with adjacent C-C bond vibrations. spcmc.ac.in The stereochemistry and conformation of the alkyl groups can also lead to subtle shifts in the vibrational frequencies observed in the spectrum. acenet.edu

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₃, CH₂) | 2800 - 3000 | Strong |

| C-N Stretch | Tertiary Aliphatic Amine | 1020 - 1250 | Medium to Weak |

Raman Spectroscopy

Raman spectroscopy serves as a valuable complementary technique to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is that symmetric, non-polar bonds, which are often weak or silent in FT-IR, can produce strong Raman signals. Furthermore, the analysis of aqueous solutions is often more straightforward with Raman spectroscopy due to the weak Raman scattering of water.

For this compound, the C-H and C-N stretching vibrations are also observable in the Raman spectrum. The analysis can be enhanced by comparing experimental spectra with vibrational modes predicted through theoretical methods like Density Functional Theory (DFT) for more precise structural assignments. mdpi.com While specific, detailed Raman spectroscopic studies on this compound are not extensively published, data for related compounds are available in spectral libraries. analyzeiq.com The technique is widely applied in materials science, for instance, in analyzing the functionalization of materials with complex amines. researchgate.net The combination of Raman and FT-IR provides a more complete picture of the vibrational characteristics of the molecule.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

For example, the crystal structure of N,N-Bis(diphenylphosphino)-1,2-dimethylpropylamine, a derivative of an isomer, has been determined. nih.goviucr.org The analysis revealed a triclinic crystal system and provided detailed information on the geometry around the phosphorus and nitrogen atoms, which is crucial for understanding its catalytic activity. nih.gov In another application, X-ray crystallography was used to verify the absolute configuration of chiral products synthesized using (R)-2-chloro-N,N-dimethylpropylamine as a starting material, confirming the stereochemical outcome of the reaction. rsc.org These examples highlight the indispensable role of X-ray crystallography in unambiguously establishing the solid-state structure of molecules containing the this compound moiety.

Table 2: Example Crystallographic Data for a Derivative, N,N-Bis(diphenylphosphino)-1,2-dimethylpropylamine nih.goviucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₉H₃₁NP₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.242 (5) |

| b (Å) | 10.454 (5) |

| c (Å) | 12.899 (5) |

| α (°) | 91.031 (5) |

| β (°) | 98.188 (5) |

| γ (°) | 102.775 (5) |

| Volume (ų) | 1201.4 (10) |

Advanced Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common methods employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of aliphatic amines. sigmaaldrich.com However, because simple amines like this compound lack a strong chromophore, they are difficult to detect using standard UV-Vis detectors. sigmaaldrich.com To overcome this, two primary strategies are used: direct analysis with alternative detection methods or pre-column derivatization.

Direct analysis can be performed using reverse-phase HPLC with a mobile phase containing acetonitrile, water, and an acid like phosphoric or formic acid, coupled with a detector such as a mass spectrometer (MS) or a conductivity detector. sielc.comsielc.com Ion-exchange chromatography has also been successfully used for the trace analysis of N,N-dimethylpropylamine in complex matrices. zenodo.org

A more common approach involves pre-column derivatization, where the amine is reacted with a reagent to attach a UV-active or fluorescent tag. thermofisher.com This not only enhances detectability but can also improve the chromatographic properties of the analyte. thermofisher.com Various derivatizing agents have been reported for the analysis of aliphatic amines, enabling sensitive detection and quantification. sigmaaldrich.comresearchgate.netresearchgate.net

Table 3: Selected HPLC Methods for the Analysis of this compound and Related Aliphatic Amines

| Column Type | Mobile Phase | Derivatization/Detection | Reference |

|---|---|---|---|

| Newcrom R1 (Reverse Phase) | Acetonitrile / Water / Phosphoric Acid | Direct Analysis (MS compatible with Formic Acid) | sielc.com, sielc.com |

| C18 (Reverse Phase) | Acetonitrile / Water Gradient | Pre-column derivatization with DMQC-OSu / Fluorescence | sigmaaldrich.com |

| ABZ PLUS | Methanol (B129727) / Water (80:20) | Pre-column derivatization with NDA / Amperometric Detection | researchgate.net |

| IonPac CS 12A (Cation Exchanger) | Methanesulfonic Acid | Direct Analysis / Conductivity Detection | zenodo.org |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for monitoring reaction progress, identifying compounds, and assessing the purity of a sample. For the analysis of this compound and its derivatives, silica (B1680970) gel plates (SiO₂) are commonly used as the stationary phase. lgcstandards.comrsc.org

A specific method for a related compound, 3-Chloro-1-(N,N-dimethyl)propylamine, utilizes a mobile phase of dichloromethane (B109758) and methanol in a 9:1 ratio. lgcstandards.com After development, the spots are visualized using a potassium permanganate (B83412) (KMnO₄) stain, which reacts with the amine to produce a colored spot on a pink background. lgcstandards.com The retention factor (Rf) value in this system was reported as 0.30. lgcstandards.com For more selective detection of tertiary amines on a TLC plate, a citric acid/acetic anhydride (B1165640) reagent (CAR) can be sprayed on the plate, which turns tertiary amines a red-purple color upon heating. nih.gov TLC is also frequently used to guide the purification of reaction products by preparative column chromatography. acs.org

Table 4: Example TLC System for a this compound Derivative lgcstandards.com

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (SiO₂) |

| Mobile Phase | Dichloromethane : Methanol (9:1) |

| Visualization | Potassium Permanganate (KMnO₄) Stain |

Capillary Electrochromatography

Capillary Electrochromatography (CEC) is a hybrid analytical technique that integrates the principles of high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). wikipedia.org It utilizes an electroosmotic flow (EOF) to move the mobile phase through a packed capillary, offering high separation efficiency. wikipedia.orgscirp.org This method is particularly advantageous for the analysis of complex mixtures due to its high resolution.

In the context of this compound, specifically the isomer 1,2-Dimethylpropylamine (B1361077), the compound serves as a crucial reference material in analytical chemistry. Research has demonstrated its application as a standard for the separation of alkali and alkaline earth metal cations. sigmaaldrich.cnsigmaaldrich.comsigmaaldrich.comchemicalbook.comalkalisci.com These separations are typically performed on monolithic octadecylsilica columns within the CEC system. sigmaaldrich.cnsigmaaldrich.comchemsrc.com The use of 1,2-Dimethylpropylamine as a standard analyte helps in optimizing separation conditions and validating the analytical methodology, underscoring its role in ensuring the accuracy and reliability of the separation technique.

The table below summarizes the typical application of 1,2-Dimethylpropylamine in CEC studies.

| Analytical Technique | Analyte Role | Application | Column Type | Detected Analytes |

| Capillary Electrochromatography (CEC) | Standard | Separation and analysis of metal cations | Monolithic octadecylsilica | Alkali and alkaline earth metal cations, ammonium (B1175870) |

Surface-Sensitive Analytical Techniques for Interfacial Studies

Surface-sensitive techniques are essential for characterizing the elemental composition, chemical state, and morphology of the outermost layers of a material. While this compound is a volatile liquid, these methods are employed to study surfaces that have been chemically modified with dimethylamino-propyl groups or materials synthesized using this compound.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nanometers of a material's surface. psu.edu The technique is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of photoelectrons. psu.eduyoutube.com The kinetic energy of these electrons is measured, which allows for the calculation of their binding energy, a value characteristic of the element and its chemical environment. psu.edu

XPS is not used to analyze the volatile this compound molecule directly in its free state, but it is instrumental in characterizing surfaces functionalized with related compounds. For instance, studies on polymer brushes synthesized from a derivative, 3-(2-methylacrylamido)-N,N-dimethylpropylamine N-oxide (MADMPAO), utilize XPS to confirm the chemical structure of the grafted surface. mdpi.comresearchgate.net Similarly, XPS has been used to analyze the local nitrogen environment in catalysts supported on materials modified with N,N-dimethylpropylamine. rsc.org In such studies, the high-resolution N 1s spectrum is of particular interest, as it can distinguish between different nitrogen environments, such as the amine group and other nitrogen-containing species. rsc.org

The following table presents representative XPS data from studies involving surfaces modified with N,N-dimethylpropylamine derivatives.

| Material | Spectrum | Binding Energy (eV) | Assignment |

| Poly(MADMPAO) Brush | N 1s | 399.58 | -CO-NH- |

| Poly(MADMPAO) Brush | N 1s | 403.0 | -N⁺(CH₃)₂-O⁻ |

| N,N-dimethylpropylamine modified support | N 1s | 395.0 | Amine (NMe₂) |

| N,N-dimethylpropylamine modified support | N 1s | 397.4 | Imidazolium |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is an analytical technique that uses a focused beam of electrons to scan the surface of a solid sample, producing images that reveal information about the surface topography and composition. researchgate.net It is not used to visualize the this compound molecule itself but is critical for examining the morphology of materials synthesized or modified using this compound.

For example, SEM has been employed to characterize the structure of materials prepared in the presence of this compound or its derivatives. Studies have used SEM to observe ZnO nanoparticles synthesized via a condensation reaction involving N,N-dimethylpropylamine, and to analyze the morphology of complexes formed between metal sources and tertiary amines like 3,3′-iminobis(N,N-dimethylpropylamine). researchgate.netrsc.org The images obtained from SEM analysis provide crucial insights into how the inclusion of the amine influences the final structure, size, and surface features of the resulting materials. researchgate.net

The table below outlines research findings where SEM was used to study materials involving this compound derivatives.

| Study Focus | Material | Role of Amine Derivative | SEM Findings |

| Nanoparticle Synthesis | ZnO Nanoparticles | Condensation reagent (N,N-dimethylpropylamine) | Examination of dye-capped ZnO nanoparticle morphology. researchgate.net |

| Crystal Synthesis | (Im-BDMPA)InCl₆·H₂O | Structural component (3,3′-iminobis(N,N-dimethylpropylamine)) | Characterization of bulk crystal morphology and energy-dispersive X-ray spectroscopy (EDS) mapping. rsc.org |

| Hollow Structure Formation | Silica Structures | Structure-directing agent (tertiary amines) | Investigation of the formation of size-tuneable hollow structures. rsc.org |

Theoretical and Computational Chemistry Studies of Dimethylpropylamine

Molecular Mechanics and Conformational Analysis of Dimethylpropylamine

Molecular mechanics (MM) methods treat molecules as a collection of atoms held together by springs (bonds). Unlike quantum methods, MM does not consider electrons, but instead uses a "force field" with predefined parameters to calculate the potential energy of a molecule based on its bond lengths, angles, and through-space interactions. This approach is extremely fast and ideal for analyzing the conformations of large molecules. acs.orgresearchgate.net

The structure of this compound allows for significant conformational flexibility due to rotation around its single bonds (C-C and C-N). This rotation gives rise to different spatial arrangements known as conformational isomers, or conformers. The relative stability of these conformers is largely governed by steric effects—the repulsive interactions that occur when atoms or groups are forced too close together. nih.govraineslab.com

The straight-chain nature of the propyl group in N,N-dimethylpropylamine distinguishes it from its branched-chain isomer, N,N-dimethylisopropylamine. This structural difference leads to different steric environments around the nitrogen atom, which in turn influences chemical reactivity and conformational dynamics. researchgate.net Theoretical studies on related amines show that steric repulsion generally favors anti conformations, where bulky groups are positioned far apart, over gauche conformations, where they are closer. acs.org

Beyond simple steric repulsion, more subtle stereoelectronic effects influence the conformational preferences of this compound.

Gauche Effect: In some molecules, a conformation where two electronegative groups are in a gauche relationship (60° dihedral angle) is unexpectedly more stable than the anti conformation.

Anomeric Effect: Originally described in carbohydrate chemistry, this effect refers to the preference of a substituent at the anomeric carbon of a pyranose ring for the axial position, despite steric hindrance. scripps.eduwikipedia.org A generalized anomeric effect can be described in acyclic systems containing heteroatoms, arising from a stabilizing interaction between a lone pair on one heteroatom and the antibonding orbital (σ*) of an adjacent bond. scripps.eduacs.org

In this compound, the most significant stereoelectronic interaction identified is the intramolecular C−H···N hydrogen bond. researcher.lifeacs.org This interaction involves a hydrogen atom on the propyl chain and the lone pair of the nitrogen atom. This bond stabilizes conformations where the carbon backbone is folded, favoring a gauche-like arrangement that would otherwise be disfavored by steric hindrance. This stabilizing C−H···N interaction acts as a dominant factor in determining the molecule's preferred conformation in the gas phase. researcher.lifeacs.org

Table 2: Intramolecular Forces Governing this compound Conformation

| Interaction | Description | Effect on Conformation |

|---|---|---|

| Steric Hindrance | Repulsion between the electron clouds of bulky groups (e.g., methyl groups). | Favors extended, anti conformations to minimize repulsion. acs.org |

| Gauche Effect | A tendency for certain groups to prefer a 60° dihedral angle. | Can favor folded, gauche conformations. acs.org |

| Intramolecular H-Bond | A weak C−H···N hydrogen bond between the propyl chain and the nitrogen lone pair. | Strongly stabilizes specific folded (gauche) conformations. researcher.lifeacs.org |

Computational NMR Spectroscopy for Chemical Shift Prediction and Signal Assignment

Computational Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for the prediction of chemical shifts and the assignment of signals in the NMR spectra of molecules, including N,N-Dimethylpropylamine and its derivatives. This approach involves the use of quantum mechanical calculations, often employing Density Functional Theory (TDF), to model the electronic environment of atomic nuclei and, consequently, their magnetic shielding. nih.gov The calculated shielding tensors are then converted into chemical shifts, which can be compared with experimental data to aid in structure elucidation and conformational analysis. nih.gov

A general protocol for computational NMR chemical shift calculation involves several steps. nih.gov Initially, a conformational search is performed using molecular mechanics to identify the low-energy conformers of the molecule. nih.gov Subsequently, the geometry of each conformer is optimized, and their NMR shielding constants are calculated at a higher level of theory, such as DFT. nih.gov The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the chemical shifts of all significant conformers. nih.gov This methodology has been successfully applied to various organic molecules to distinguish between isomers and to assign complex spectra. nih.gov

In the context of N,N-Dimethylpropylamine derivatives, computational studies have been instrumental. For instance, in the study of dimeric quaternary alkylammonium conjugates of sterols involving a 3,3'-iminobis(N,N-dimethylpropylamine) linker, ¹H and ¹³C-NMR spectra were assigned based on previous studies and supported by computational methods. mdpi.comnih.gov The characteristic signals for the protons and carbons of the N,N-dimethylpropylamine moiety, such as the N⁺(CH₃)₂ and N⁺CH₂ groups, were identified and assigned. mdpi.comnih.gov

Furthermore, computational NMR has been utilized in conjunction with experimental techniques like the Nuclear Overhauser Effect (NOE) to study intermolecular interactions and the geometry of diastereomeric complexes. researchgate.net Although not directly on N,N-Dimethylpropylamine itself, research on related structures like 1-(1-naphthyl)-2,2-dimethylpropylamine as a chiral solvating agent demonstrates the power of combining computational and experimental NMR to understand molecular interactions and for the accurate determination of enantiomeric excess. researchgate.net

The accuracy of predicted chemical shifts is highly dependent on the level of theory, basis set, and the inclusion of solvent effects in the calculations. For complex molecules, achieving high accuracy can be computationally demanding. nih.gov

Table 1: Representative Computationally Assisted NMR Signal Assignments for N,N-Dimethylpropylamine-Containing Moieties

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| N⁺(CH₃)₂ | 3.58–3.46 (singlet) | - | mdpi.comnih.gov |

| N⁺CH₂ | 4.44–3.89 (triplet) | 62.24–61.48 | mdpi.comnih.gov |

| N–CH₂– (propylene spacer) | 2.64–2.54 (triplet) | - | mdpi.com |

| N–CH₃ | 2.38–2.35 (singlet) | - | mdpi.com |

Note: The chemical shifts are reported for N,N-Dimethylpropylamine moieties within larger molecular structures and may vary depending on the specific chemical environment.

In Silico Prediction of Activity Spectra for Substances (PASS) for Biological and Chemical Activities

The in silico tool, Prediction of Activity Spectra for Substances (PASS), is a computational method used to predict the biological and chemical activities of a substance based on its structural formula. youtube.combmc-rm.orgzenodo.org This approach is valuable in the early stages of research for identifying potential pharmacological activities and filtering out molecules with undesirable properties. bmc-rm.org The PASS software analyzes the structure-activity relationships of a vast training set of known compounds to predict a spectrum of potential activities for a new molecule. bmc-rm.org The prediction is presented as a list of activities with corresponding probabilities of being active (Pa) and inactive (Pi). youtube.com

Studies on derivatives of N,N-Dimethylpropylamine have utilized PASS to explore their potential biological activities. For example, new dimeric quaternary alkylammonium conjugates of sterols, synthesized using 3,3'-iminobis(N,N-dimethylpropylamine) as a linker, were subjected to in silico analysis with PASS. mdpi.comnih.govresearchgate.net This analysis aimed to predict the pharmacotherapeutic potential of these novel compounds. mdpi.comnih.gov The PASS approach requires only the 2D structure of the molecule, making it a time and cost-effective tool for initial screening. youtube.comzenodo.org

The PASS methodology is based on the analysis of Multilevel Neighborhoods of Atoms (MNA) descriptors, which describe the specific atomic environment within a molecule. bmc-rm.org By comparing the MNA descriptors of a query molecule to those in its extensive database, PASS can estimate the likelihood of various biological effects, including pharmacological actions, mechanisms of action, and potential toxicity. bmc-rm.org

While the PASS predictions provide valuable insights, it is crucial to note that these are probabilistic assessments and require experimental validation. The reliability of the predictions depends on the diversity and quality of the data in the training set. bmc-rm.org

Table 2: Conceptual Application of PASS for a Hypothetical N,N-Dimethylpropylamine Derivative

| Predicted Activity | Probability of being Active (Pa) | Probability of being Inactive (Pi) |

| Membrane permeability enhancer | High | Low |

| Antifungal | Moderate | Low |

| Enzyme inhibitor | Moderate | Moderate |

| Cytotoxic | Low | High |

This table is a hypothetical representation and does not reflect actual PASS prediction data for N,N-Dimethylpropylamine itself.

Theoretical Modeling of Electrochemical Reduction Mechanisms

Theoretical modeling plays a significant role in understanding the electrochemical reduction mechanisms of chemical compounds. While specific detailed studies on the electrochemical reduction of N,N-Dimethylpropylamine were not found in the provided search results, the principles of theoretical modeling can be applied to predict its behavior. Such studies often involve quantum chemical calculations to determine the electron affinity, reduction potentials, and the structure of radical anions formed upon electron transfer. researchgate.net

Research on the reduction of aromatic imino derivatives provides a relevant framework for how such theoretical studies are conducted. researchgate.net In these investigations, theoretical calculations were used to explain the observed electrochemical behavior, such as whether the reduction occurs at the imine bond or the aromatic ring. researchgate.net The interplay between chemical and electrochemical steps, often in an ECE (electrochemical-chemical-electrochemical) mechanism, can be elucidated through these computational models. researchgate.net

For a molecule like N,N-Dimethylpropylamine, theoretical modeling could be used to investigate the stability of the resulting radical anion upon reduction. The calculations would likely focus on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict the ease of reduction. The geometry of the molecule would also be a critical factor, as steric hindrance can influence the accessibility of the reducible functional groups.

In a broader context, theoretical studies, often using Density Functional Theory (DFT), have been employed to understand redox processes in complex systems, including those involving metal complexes with amine ligands. marcelswart.eu These computational approaches help in understanding the factors that control the catalytic processes in redox reactions. marcelswart.eu

The electrochemical behavior of related compounds can also offer insights. For instance, studies on dicopper(II) complexes with ligands derived from 3,3'-iminobis(N,N-dimethylpropylamine) showed irreversible reduction peaks, indicating the complexity of the electron transfer process in these systems. umich.edu

Applications in Advanced Materials Science and Engineering

Dimethylpropylamine in Polymer Synthesis and Modification

The dual functionality of this compound makes it a valuable compound in the synthesis and modification of a diverse array of polymeric materials. It can act as a catalyst to accelerate polymerization reactions or be incorporated directly into the polymer backbone to impart specific properties.

As Initiators for Hydrocarbon Polymerization

While more commonly recognized for its catalytic activity, certain derivatives of diamines similar to this compound have been explored as initiators in anionic polymerization. Specifically, multifunctional lithiated amine compounds can serve as initiators for the polymerization of monomers like 1,3-butadiene (B125203) and styrene. For instance, the related compound N,N′-diethyl-1,3-propanediamine can be converted into a dilithio initiator. atamankimya.com This class of initiators is of interest for creating functionalized polymers. atamankimya.com Although the direct use of this compound as a primary initiator for hydrocarbon polymerization is not extensively documented, its structural similarity to effective amine-based initiators suggests its potential in this role, typically after modification to create an organometallic initiator species.

Role in Polyurethane Foam Production

This compound is often classified as a reactive catalyst because its primary amine group can react with isocyanates, incorporating the molecule directly into the polyurethane polymer matrix. This reduces the volatility of the catalyst in the final product. epo.org To mitigate the strong fumes associated with the free amine, this compound can be used as a partial salt with phenol (B47542), which makes it physically easier to handle without compromising its catalytic efficacy. google.com

Furthermore, derivatives of this compound, such as 3-dimethylaminopropyl urea (B33335) and N,N'-bis(3-dimethylaminopropyl) urea, are used in catalyst compositions to fine-tune the properties of rigid polyurethane foams. By varying the ratio of these mono- and bis-urea compounds, manufacturers can systematically control key performance indicators like the percentage of open cells and the thermal conductivity (k-factor) of the foam. epo.org

| Catalyst System | Primary Function | Resulting Foam Property Improvement | Reference |

|---|---|---|---|

| This compound (DMAPA) | Gelling and blowing catalyst | Efficiently produces flexible and rigid foams. | atamanchemicals.comgoogle.com |

| DMAPA-Phenol Salt | Reduced-fume catalyst | Maintains catalytic activity with improved handling and lower odor. | google.com |

| 3-dimethylaminopropyl urea / N,N'-bis(3-dimethylaminopropyl) urea mixture | Reactive catalyst composition | Allows for systematic control over open cell content and k-factor in rigid foams. | epo.org |

Application as Cross-linking Agents for Cellulose (B213188) Fibers

This compound is utilized as a cross-linking agent for cellulose fibers, particularly within the paper and textile industries. atamankimya.comatamanchemicals.comchemicalbook.com Cross-linking cellulose imparts valuable properties to the final products, such as improved wet strength in paper and enhanced dimensional stability and crease resistance in textiles. The process involves the reaction of this compound with the hydroxyl groups present on the cellulose polymer chains, forming stable covalent bonds that link adjacent fibers. This creates a more robust three-dimensional network within the material. The use of such cross-linking agents is a key strategy for producing durable paper and "easy-care" fabrics.

| Material | Property Enhanced | Underlying Mechanism | Reference |

|---|---|---|---|

| Paper | Wet Strength | Formation of interfiber cross-links prevents fiber network collapse upon wetting. | researchgate.net |

| Textiles (e.g., Cotton) | Crease Resistance / Wrinkle Recovery | Cross-links provide a "memory" to the fiber network, helping it return to its original shape. | atamanchemicals.com |

| Leather | Anti-shrinking Agent | Stabilizes the collagen fiber matrix, reducing shrinkage during processing and use. | atamankimya.com |

Synthesis of Chitosan (B1678972) Derivatives for Advanced Membrane Materials